molecular formula C14H12N4O4S B2845588 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251594-48-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2845588
CAS No.: 1251594-48-5
M. Wt: 332.33
InChI Key: NMPMFPOKRKIEEN-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a benzodioxin moiety with a triazolopyridine and a sulfonamide group, which contributes to its diverse chemical properties and potential biological activities.

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

The compound exhibits moderate to weak inhibition of cholinesterase and lipoxygenase enzymes . This means it binds to these enzymes and reduces their activity, which can lead to changes in nerve signal transmission and inflammation.

Biochemical Pathways

The inhibition of cholinesterase affects the cholinergic pathway , which is involved in transmitting signals in the nervous system. By inhibiting lipoxygenase, the compound can affect the arachidonic acid pathway , which plays a role in inflammation and immune responses .

Pharmacokinetics

absorption from the gastrointestinal tract . They are metabolized in the liver, and inactive compounds are excreted through bile or feces . These properties can impact the bioavailability of the compound.

Result of Action

The inhibition of cholinesterase and lipoxygenase enzymes by this compound can lead to changes in nerve signal transmission and inflammation. This could potentially be used to treat conditions like Alzheimer’s disease and certain inflammatory disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps. One common route starts with the reaction of 1,4-benzodioxane-6-amine with a sulfonyl chloride derivative in an aqueous alkaline medium to yield the corresponding sulfonamide . This intermediate is then subjected to further reactions with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and benzodioxane derivatives, such as:

  • Sulfamonomethoxine
  • Sulfadimethoxine
  • Sulfisoxazole
  • Sulfadiazine

Uniqueness

What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide apart is its unique combination of structural motifs, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S/c19-23(20,11-2-4-14-16-15-9-18(14)8-11)17-10-1-3-12-13(7-10)22-6-5-21-12/h1-4,7-9,17H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPMFPOKRKIEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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